2-(Benzyloxy)ethyl 3-aminobut-2-enoate
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Overview
Description
2-(Benzyloxy)ethyl 3-aminobut-2-enoate is an organic compound with significant importance in various fields of chemistry and industry. This compound features a benzyloxy group attached to an ethyl chain, which is further connected to a 3-aminobut-2-enoate moiety. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)ethyl 3-aminobut-2-enoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with ammonium acetate in ethanol, followed by the addition of benzyl bromide. The reaction mixture is stirred at room temperature for several hours, and the product is isolated through extraction and purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl acetoacetate and ammonium acetate in ethanol. The mixture is then subjected to continuous stirring and heating to ensure complete reaction. Benzyl bromide is added gradually, and the reaction is monitored using analytical techniques such as gas chromatography. The final product is purified through distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)ethyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)ethyl 3-aminobut-2-enoate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The benzyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminocrotonate: Similar structure but lacks the benzyloxy group.
Methyl 3-aminobut-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
2-(Methoxy)ethyl 3-aminobut-2-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
2-(Benzyloxy)ethyl 3-aminobut-2-enoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
112057-63-3 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-phenylmethoxyethyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C13H17NO3/c1-11(14)9-13(15)17-8-7-16-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10,14H2,1H3 |
InChI Key |
PREAUXZPFMFTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCCOCC1=CC=CC=C1)N |
Origin of Product |
United States |
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